PC-046

Catalog No.
S548483
CAS No.
M.F
C22H18N2O3
M. Wt
358.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PC-046

Product Name

PC-046

IUPAC Name

5-(4-methoxyphenyl)-2-[3-(3-methoxyphenyl)pyridin-4-yl]-1,3-oxazole

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C22H18N2O3/c1-25-17-8-6-15(7-9-17)21-14-24-22(27-21)19-10-11-23-13-20(19)16-4-3-5-18(12-16)26-2/h3-14H,1-2H3

InChI Key

CTNUOHRUVZXVHX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=C(C=NC=C3)C4=CC(=CC=C4)OC

Solubility

Soluble in DMSO

Synonyms

FTI2153; FTI 2153; FTI2153

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=C(C=NC=C3)C4=CC(=CC=C4)OC

Description

The exact mass of the compound 5-(4-Methoxyphenyl)-2-(3-(3-methoxyphenyl)pyridin-4-yl)oxazole is 358.13 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as 0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years)..

PC-046 is a synthetic compound classified as a diaryl oxazole, primarily recognized for its role as a tubulin-binding agent. It has garnered attention in the field of cancer research due to its ability to destabilize microtubules, which are critical components of the cytoskeleton in eukaryotic cells. The compound is notable for its selective activity against specific cancer cell lines, particularly those associated with deleted in pancreas cancer locus 4. This specificity suggests that PC-046 may have potential as a targeted therapeutic agent in oncology .

, primarily involving interactions with tubulin proteins. The key reactions include:

  • Binding Reactions: PC-046 binds to the β-tubulin subunit of microtubules, inhibiting their polymerization and leading to microtubule destabilization.
  • Decomposition Reactions: Under certain conditions, such as exposure to heat or reactive chemicals, PC-046 may decompose into simpler compounds, although specific decomposition pathways are less documented.
  • Oxidation-Reduction Reactions: While not primarily characterized by redox chemistry, any interactions involving cellular metabolism or oxidative stress could potentially involve redox mechanisms
    2
    .

The biological activity of PC-046 is primarily linked to its effects on cancer cells. It has shown:

  • Antiproliferative Effects: PC-046 inhibits the growth of various cancer cell lines by disrupting the normal function of microtubules during mitosis.
  • Induction of Apoptosis: The destabilization of microtubules leads to cell cycle arrest and apoptosis in sensitive cancer cells.
  • Selectivity: Its selective action against certain cancer types makes it a candidate for further development as a targeted therapy .

PC-046 can be synthesized through several methods, typically involving multi-step organic synthesis techniques. Common steps include:

  • Formation of the Oxazole Ring: This involves cyclization reactions between appropriate precursors.
  • Introduction of Aromatic Groups: The diaryl structure is formed through coupling reactions, often utilizing palladium-catalyzed cross-coupling methods.
  • Purification: Final purification steps may involve recrystallization or chromatographic techniques to isolate pure PC-046 from reaction mixtures .

PC-046 has potential applications in various fields:

  • Cancer Therapy: As a microtubule destabilizing agent, it is being investigated for its efficacy in treating various cancers, particularly those resistant to conventional therapies.
  • Research Tool: It serves as a valuable tool for studying microtubule dynamics and their role in cellular processes.
  • Drug Development: Ongoing research aims to optimize its structure for enhanced efficacy and reduced side effects in clinical settings .

Interaction studies involving PC-046 focus on its binding affinity and selectivity towards tubulin. Key findings include:

  • Binding Affinity: Studies have quantified the binding interactions between PC-046 and tubulin, revealing strong affinities that contribute to its biological effects.
  • Mechanism of Action: Research has elucidated how PC-046 disrupts microtubule dynamics, leading to impaired mitotic spindle formation and subsequent cell death.
  • Synergistic Effects: Investigations into combination therapies suggest that PC-046 may enhance the effects of other chemotherapeutic agents when used together .

PC-046 shares structural and functional similarities with several other compounds known for their effects on microtubules. Key comparisons include:

Compound NameStructural FeaturesMechanism of ActionUnique Aspects
PaclitaxelTaxane structureStabilizes microtubulesWidely used in chemotherapy
VincristineIndole alkaloidInhibits microtubule polymerizationDerived from periwinkle plant
ColchicineAlkaloid derived from autumn crocusDisrupts microtubule assemblyUsed historically for gout treatment

PC-046's uniqueness lies in its selective targeting and potent binding properties compared to these established agents, potentially leading to fewer side effects and more effective treatments for specific cancers .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Exact Mass

358.13174244 g/mol

Monoisotopic Mass

358.13174244 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years).

Dates

Modify: 2024-02-18
1: Landowski TH, Samulitis BK, Dorr RT. The diaryl oxazole PC-046 is a tubulin-binding agent with experimental anti-tumor efficacy in hematologic cancers. Invest New Drugs. 2013 Dec;31(6):1616-25. doi: 10.1007/s10637-013-0019-8. Epub 2013 Sep 14. PubMed PMID: 24037082.

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